Product packaging for 2-Acetamino-2'-fluorobiphenyl(Cat. No.:)

2-Acetamino-2'-fluorobiphenyl

Cat. No.: B14113603
M. Wt: 229.25 g/mol
InChI Key: KQQWQJAUZWCYLG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Biphenyl (B1667301) and Acetamido Scaffolds in Modern Synthetic Chemistry

Fluorinated biphenyl scaffolds are of paramount importance in a variety of chemical disciplines. acs.org The introduction of fluorine into a biphenyl system can dramatically alter its physical, chemical, and biological properties. ucd.ienih.gov These alterations can include changes in melting point, viscosity, and dielectric anisotropy, which are crucial for applications in liquid crystal displays. arabjchem.org In medicinal chemistry, the presence of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. ucd.ienih.gov Fluorinated biphenyls are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and organic semiconductors. rsc.org

The acetamido group (CH₃CONH-) is a fundamental functional group in organic chemistry, representing the simplest amide derived from acetic acid. fiveable.meallen.in Its presence in a molecule can influence polarity and hydrogen bonding capabilities, which in turn affect solubility and reactivity. fiveable.me The amide bond is a cornerstone of biological chemistry, forming the linkage between amino acids in proteins. fiveable.me In synthetic chemistry, the acetamido group serves as a versatile intermediate and a directing group in various chemical transformations. allen.inpatsnap.com

Positioning of 2-Acetamino-2'-fluorobiphenyl as a Model Compound and Synthetic Intermediate

This compound serves as an important model compound for studying the effects of ortho-fluorine substitution on the conformation and reactivity of biphenyl systems. The steric and electronic influence of the fluorine atom can induce atropisomerism, a form of axial chirality, which is a key area of research in stereoselective synthesis.

Furthermore, this compound is a valuable synthetic intermediate. For instance, it has been identified as a precursor in the development of potential broad-spectrum anti-epileptic drugs. nih.gov The acetamido group can be hydrolyzed to an amine, which can then be further functionalized, while the fluorinated biphenyl core provides a rigid and metabolically stable scaffold.

Historical Trajectory and Key Milestones in the Study of Related Fluorinated Biphenyls and Acetamides

The synthesis of biphenyl derivatives has a long history, with early methods like the Wurtz-Fittig reaction dating back to the mid-19th century. rsc.org However, the development of more efficient and versatile methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, has revolutionized the synthesis of substituted biphenyls in recent decades. acs.orgnih.gov These methods have made a wide array of fluorinated biphenyls readily accessible for study. rsc.org

The study of acetamides is foundational to organic chemistry. wikipedia.org Key milestones include the understanding of amide resonance, their synthesis from carboxylic acids and amines, and their various chemical transformations. fiveable.meallen.in The development of N-F fluorinating agents has also been a significant historical progression, enabling the direct fluorination of various organic molecules. beilstein-journals.org The synthesis of this compound itself has been reported through methods such as the Suzuki coupling of a suitable boronic acid with an aniline (B41778) derivative, followed by acetylation. amazonaws.com

Overview of Current Research Gaps and Motivations for Comprehensive Investigation of this compound

Despite the general importance of fluorinated biphenyls, there are still gaps in the understanding of the specific properties and reactivity of polysubstituted derivatives like this compound. rsc.org A primary motivation for its comprehensive investigation is to elucidate the precise conformational effects of the ortho-fluoro and ortho-acetamido groups on the biphenyl dihedral angle and the barrier to atropisomeric rotation.

Furthermore, while its potential as a precursor to antiepileptic drugs has been noted, a full exploration of its structure-activity relationship (SAR) and the development of a wider range of derivatives remain active areas of research. nih.gov There is also a need for more detailed computational studies to complement experimental findings on its electronic structure and reactivity. acs.orgnih.gov The development of more efficient and sustainable synthetic routes to this and related compounds is another ongoing objective in the chemical community. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₄H₁₂FNO a2bchem.com
Molecular Weight 229.25 g/mol guidechem.com
CAS Number 341-77-5 a2bchem.com
Melting Point 105-106 °C amazonaws.com
Appearance White powder amazonaws.com

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeDataSource
¹H NMR (500 MHz, CDCl₃) δ 8.15 (d, J = 8.16 Hz, 1H), 7.43 (t, J = 7.29 Hz, 2H), 7.38-7.16 (m, 5H), 7.00 (s, 1H), 2.04 (s, 3H) amazonaws.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO B14113603 2-Acetamino-2'-fluorobiphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12FNO/c1-10(17)16-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15/h2-9H,1H3,(H,16,17)

InChI Key

KQQWQJAUZWCYLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2F

Origin of Product

United States

Mechanistic Investigations into the Reactivity of 2 Acetamino 2 Fluorobiphenyl

Fundamental Reaction Pathways and Bond Transformations Involving the Compound

The reactivity of 2-Acetamino-2'-fluorobiphenyl is influenced by its distinct functional groups: an acetamido group and a fluorine atom attached to a biphenyl (B1667301) scaffold. These features allow for a variety of reaction pathways and bond transformations.

One significant pathway involves the metabolism of related aromatic amines, which can be N-acetylated and N-hydroxylated to form hydroxamic acid derivatives. nih.gov These derivatives can then undergo conjugation to form N,O-sulfonates and N,O-glucuronides. nih.gov The N,O-sulfonates are particularly labile and can generate reactive intermediates capable of covalent binding to macromolecules like DNA, RNA, and proteins. nih.gov This pathway is relevant to understanding the potential for this compound to participate in similar metabolic activation processes. For instance, studies on the related compound N-hydroxy-4-acetylamino-4'-fluorobiphenyl have explored the competing pathways of sulfation and glucuronidation. nih.govnih.gov

Furthermore, the biphenyl structure itself, substituted with an acetamido group, can be a substrate for various catalytic transformations. For example, palladium-catalyzed methods, sometimes in conjunction with photoredox catalysis, can facilitate C-N bond formation in N-substituted amidobiaryls. mdpi.com The fluorine atom can also influence reactivity, for instance, by participating in or being displaced during nucleophilic substitution reactions.

Electrophilic and Nucleophilic Characteristics of the Functional Groups

The electrophilic and nucleophilic nature of the functional groups in this compound dictates its reactivity in various chemical transformations. vaia.commasterorganicchemistry.com

Nucleophilic Sites:

Amide Nitrogen: The nitrogen atom of the acetamido group possesses a lone pair of electrons, making it a potential nucleophilic center. youtube.com However, the resonance with the adjacent carbonyl group delocalizes this lone pair, reducing its nucleophilicity compared to an amine.

Amide Oxygen: The oxygen of the carbonyl group also has lone pairs and can act as a nucleophile, particularly in reactions involving protonation or coordination to Lewis acids. vaia.com

Aromatic Rings: The pi systems of the two phenyl rings are electron-rich and can act as nucleophiles in electrophilic aromatic substitution reactions. vaia.com The directing effects of the acetamido and fluoro substituents will influence the position of electrophilic attack.

Electrophilic Sites:

Carbonyl Carbon: The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it a primary electrophilic site for nucleophilic attack. vaia.comyoutube.com

Carbon Bearing Fluorine: The carbon atom attached to the highly electronegative fluorine atom is polarized, creating an electrophilic center susceptible to nucleophilic attack, potentially leading to substitution of the fluorine atom under certain conditions. vaia.com

Aromatic Carbons: While the aromatic rings are generally nucleophilic, carbons attached to the electron-withdrawing acetamido and fluoro groups experience a reduction in electron density, making them relatively more electrophilic than other positions on the rings. youtube.com

The interplay of these nucleophilic and electrophilic centers governs the compound's participation in a wide range of reactions, from simple acid-base chemistry to more complex bond-forming transformations. nih.govnih.gov

Kinetics and Thermodynamics of Key Transformations

The kinetic and thermodynamic aspects of reactions involving this compound are crucial for understanding reaction feasibility, rates, and product distributions. libretexts.orggithub.io Thermodynamics determines the position of equilibrium and the relative stability of reactants and products, while kinetics governs the reaction rate and the activation energy barrier that must be overcome. libretexts.orggithub.iochemrxiv.org

For any given transformation, the change in Gibbs free energy (ΔG°) indicates its thermodynamic spontaneity. libretexts.org A negative ΔG° suggests a favorable reaction that proceeds towards products at equilibrium. libretexts.org However, a thermodynamically favorable reaction may not occur at a measurable rate if the activation energy is too high. libretexts.orgnih.gov

Factors influencing kinetics and thermodynamics include:

Reaction Conditions: Temperature, pressure, and the presence of catalysts can significantly impact both the rate and equilibrium position of a reaction. libretexts.orggithub.io For instance, some reactions may be thermodynamically unfavorable under standard conditions but become spontaneous at elevated temperatures. libretexts.org

Solvent Effects: The polarity of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting both kinetics and thermodynamics.

Substituent Effects: The electron-donating or electron-withdrawing nature of the acetamido and fluoro groups influences the electronic properties of the biphenyl system, which in turn affects the energetics of bond-making and bond-breaking processes. rptu.de

Photochemical Transformations and Mechanisms of Fluorinated Acetamido Biphenyls

Photochemical transformations offer unique pathways for the reaction of fluorinated acetamido biphenyls, often leading to products not accessible through thermal methods. rsc.orgnih.gov These reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state with altered reactivity. nih.gov

Electron Transfer and Excited State Reactivity

Upon absorption of a photon, a molecule like this compound is promoted to an electronic excited state. ictp.it This excited state is both a better oxidizing and a better reducing agent than the ground state molecule. acs.org This dual reactivity allows for either oxidative or reductive quenching pathways. acs.org

Oxidative Quenching: The excited molecule can accept an electron from another species, becoming reduced. acs.org

Reductive Quenching: The excited molecule can donate an electron to an acceptor, becoming oxidized. acs.orgnih.gov

These single electron transfer (SET) events generate radical ions, which are highly reactive intermediates that can undergo a variety of subsequent reactions, such as bond cleavage, rearrangement, or addition. nih.gov The presence of functional groups like the Brønsted acid can tune the excited-state reactivity through proton-coupled electron transfer (PCET), enhancing the molecule's oxidation capability. nih.gov PCET involves the concerted or stepwise transfer of both an electron and a proton, providing a mechanism to generate neutral radical intermediates from common functional groups. acs.org The solvent can also play a crucial role in modulating the deactivation rate of the photoinduced electron transfer state. rsc.org

Photoredox Catalysis in Transformations Involving Aromatic Acetamides

Photoredox catalysis utilizes a photocatalyst that, upon light absorption, initiates an electron transfer cascade to activate substrates. beilstein-journals.org This strategy has been successfully applied to a variety of transformations involving aromatic amides. mdpi.comresearchgate.net

In a typical photoredox cycle, the excited photocatalyst can either oxidize or reduce a substrate through a single-electron transfer (SET) process. mdpi.com For aromatic acetamides, this can lead to the formation of key reactive intermediates, such as amidyl radicals. mdpi.com For example, the combination of a photocatalyst and a weak base can lead to the homolytic cleavage of the N-H bond of an amide through a concerted proton-coupled electron transfer (PCET), generating an amidyl radical. mdpi.com This electrophilic amidyl radical can then participate in subsequent bond-forming reactions, such as cyclization onto an adjacent aromatic ring to form a new C-N bond. mdpi.com

Dual catalytic systems, which combine photoredox catalysis with another catalytic cycle (e.g., palladium catalysis), have also been developed. mdpi.com These systems can offer enhanced reactivity and selectivity, enabling transformations such as the intramolecular oxidative annulation of N-aryl enamines for indole (B1671886) synthesis. mdpi.com The use of visible light as a sustainable energy source and the ability to operate under mild reaction conditions make photoredox catalysis an attractive method for the transformation of aromatic acetamides. beilstein-journals.org

Electrochemical Transformations and Mechanisms

Electrochemical methods provide an alternative approach to induce redox transformations of organic molecules like this compound. researchgate.net These techniques use an applied potential to drive electron transfer at an electrode surface, offering a reagent-free method for oxidation and reduction.

Similar to photoredox catalysis, electrochemical methods can be used to generate reactive intermediates such as amidyl radicals from aromatic amides. mdpi.com For instance, an amidyl radical can be generated electrochemically in a stepwise process. mdpi.com This radical can then undergo cyclization and subsequent anodic oxidation to yield the final product. mdpi.com

Electrochemical methods have been employed for various transformations, including the synthesis of indoles through the direct intramolecular C-H activation of aromatic enamines. mdpi.com The mechanisms of electrochemical reactions can be complex and may involve the formation of radical cations or anions, which can then undergo further reactions. thieme-connect.de The choice of electrode material, solvent, and supporting electrolyte can significantly influence the reaction pathway and product distribution.

While both photochemical and electrochemical methods can generate similar reactive intermediates, the mechanisms for their generation and subsequent reactions can differ. mdpi.com For example, in some cases, a radical intermediate in a photoredox cycle might be intercepted by molecular oxygen, whereas in an electrochemical process, rearomatization might occur through deprotonation and further oxidation at the anode. mdpi.com

Computational and Theoretical Chemistry Studies of 2 Acetamino 2 Fluorobiphenyl

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

No published data were found.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

No published data were found.

Analysis of Molecular Orbitals and Charge Distribution

No published data were found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No published data were found.

Theoretical Prediction of Spectroscopic Parameters

No published data were found.

Simulated NMR Chemical Shifts and Coupling Constants

No published data were found.

Vibrational Frequency Analysis (IR and Raman)

No published data were found.

Electronic Absorption and Fluorescence Spectral Predictions

The prediction of electronic absorption and fluorescence spectra through computational methods provides invaluable insights into the photophysical properties of a molecule. These techniques can elucidate the relationship between molecular structure and optical characteristics. For 2-Acetamino-2'-fluorobiphenyl, such studies would be crucial for understanding how the acetamino and fluoro substituents on the biphenyl (B1667301) framework influence its electronic transitions.

Detailed theoretical investigations would typically involve Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.govnih.gov These calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic absorption spectrum. researchgate.netsid.ir By optimizing the geometry of the molecule in its first excited state, it is also possible to calculate the emission energies, thus predicting the fluorescence spectrum. researchgate.net

The choice of functional and basis set is critical for the accuracy of TD-DFT predictions. nih.govresearchgate.net A comparative study using different functionals (e.g., B3LYP, PBE0, CAM-B3LYP) and basis sets would be necessary to benchmark the results against any future experimental data. nih.gov Solvent effects, which can significantly alter spectral properties, are typically incorporated using continuum models like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical Data Table for Predicted Electronic Transitions of this compound

TransitionCalculated Excitation Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not availableData not available
S₁ → S₀ (Fluorescence)Data not availableData not availableData not available

Note: This table is for illustrative purposes only. No published data exists for this compound.

Investigation of Reaction Mechanisms via Transition State Calculations

Understanding the reactivity of this compound, for instance in metabolic pathways or synthetic reactions, can be achieved by computationally investigating reaction mechanisms. This involves locating the transition state (TS) for a given reaction, which is the highest point on the minimum energy path connecting reactants and products. fossee.in The energy of this transition state determines the activation energy and thus the rate of the reaction.

Various computational methods, such as nudged elastic band (NEB) or eigenvector-following algorithms, are used to locate transition state geometries. libretexts.orgyoutube.com Once a transition state is found, its structure provides crucial information about the bonding changes occurring during the reaction. For example, in a potential nucleophilic substitution reaction involving the acetamino group, TS calculations would reveal the extent of bond formation and bond breaking at the peak of the energy barrier. nih.gov

Frequency calculations are essential to confirm a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org The intrinsic reaction coordinate (IRC) can then be calculated to ensure that the located transition state correctly connects the desired reactants and products. fossee.in

Table 2: Hypothetical Data for a Postulated Reaction of this compound

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Example: N-deacetylationData not availableData not availableData not availableData not available

Note: This table is for illustrative purposes only. No published data exists for this compound.

Theoretical Structure-Reactivity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry and materials science for predicting the biological activity or properties of a series of related compounds. eajournals.orgajol.info For a class of compounds including this compound, these studies would aim to build a mathematical model that correlates structural or physicochemical properties with a specific activity. nih.govrsc.org

The process begins with calculating a set of molecular descriptors for a series of analogues of this compound. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). ajol.info These are typically derived from quantum chemical calculations (like DFT) or molecular mechanics. dut.ac.za

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a QSAR model that links these descriptors to the observed activity (e.g., enzyme inhibition, receptor binding). eajournals.orgmdpi.com Such a model for derivatives of this compound could guide the design of new compounds with enhanced properties by predicting their activity before synthesis.

Table 3: Hypothetical QSAR Descriptors for this compound

DescriptorCalculated Value
HOMO EnergyData not available
LUMO EnergyData not available
Dipole MomentData not available
Molecular Surface AreaData not available
LogPData not available

Note: This table is for illustrative purposes only. No published data exists for this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Acetamino 2 Fluorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 2-Acetamino-2'-fluorobiphenyl. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

A comprehensive NMR analysis involves the acquisition of spectra for multiple types of nuclei present in the molecule, primarily proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum would exhibit signals corresponding to the aromatic protons on both phenyl rings and the protons of the acetamido group. The integration of these signals provides the relative number of protons in each environment.

¹³C NMR: Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives rise to a distinct signal, allowing for the determination of the total number of unique carbon atoms. bhu.ac.in The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and the nature of its substituents. bhu.ac.inchemguide.co.uk For this compound, distinct signals would be observed for the carbons of the two phenyl rings, the carbonyl carbon, and the methyl carbon of the acetamido group.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterizing this compound. Fluorine-19 is a highly sensitive nucleus, and its chemical shift is very responsive to the electronic environment. frontiersin.orgnih.gov The ¹⁹F NMR spectrum would show a signal whose chemical shift confirms the presence of the fluorine atom and provides information about its position on the biphenyl (B1667301) system. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can be observed, providing valuable connectivity data.

A representative, though not specific to this exact molecule, set of expected chemical shift ranges for the functional groups present in this compound is provided in the table below. Actual values can vary based on the solvent and specific electronic effects within the molecule. chemguide.co.uksigmaaldrich.comwashington.edusigmaaldrich.com

Table 1: Predicted NMR Chemical Shift Ranges

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Aromatic (Ar-H) 7.0 - 8.5
Amide (N-H) 7.5 - 9.5
Methyl (CH₃) 1.8 - 2.5
¹³C Aromatic (C-F) 150 - 165 (doublet due to ¹JCF)
Aromatic (Ar-C) 110 - 145
Carbonyl (C=O) 165 - 175
Methyl (CH₃) 20 - 30

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is indispensable for assembling the complete molecular structure. dicp.ac.cn

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of protons within each of the aromatic rings. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear correlation experiment that shows direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduprinceton.edu This technique is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the acetamido group to the correct phenyl ring and confirming the biphenyl linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is critical for determining the stereochemistry and conformation of the molecule, particularly the relative orientation of the two phenyl rings.

The collective data from these 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. longdom.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z ratio to several decimal places, providing the 'exact mass' of a molecule. bioanalysis-zone.com This high precision allows for the determination of the elemental formula of the parent ion, as molecules with the same nominal mass will have different exact masses due to the mass defects of their constituent atoms. bioanalysis-zone.comnih.gov For this compound (C₁₄H₁₂FNO), the theoretical exact mass can be calculated with high accuracy. missouri.edu An experimental HRMS measurement that matches this theoretical value provides strong evidence for the proposed elemental composition.

Table 2: Theoretical Exact Mass Calculation for this compound (C₁₄H₁₂FNO)

Element Number of Atoms Most Abundant Isotope Mass Total Mass
Carbon 14 12.000000 168.000000
Hydrogen 12 1.007825 12.093900
Fluorine 1 18.998403 18.998403
Nitrogen 1 14.003074 14.003074
Oxygen 1 15.994915 15.994915
Total 229.090392

Isotope mass data sourced from established chemical data resources. msu.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. longdom.org In a typical experiment, the molecular ion of this compound is selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions are then analyzed in a second mass analyzer. longdom.orgresearchgate.net The fragmentation pattern provides a "fingerprint" of the molecule and reveals information about its structure. ar-raniry.ac.id For example, common fragmentation pathways for this compound might include the loss of the acetyl group, cleavage of the amide bond, or fragmentation of the biphenyl system. Analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule. uab.edu

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. azom.com These techniques provide information about the functional groups present in a molecule and can offer insights into molecular structure and bonding. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies. For this compound, key IR absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the carbonyl group, C-N stretching, C-F stretching, and various vibrations associated with the aromatic rings. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net It involves scattering of monochromatic light, where the frequency of the inelastically scattered light provides information about the vibrational modes. spectroscopyonline.com For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive for certain vibrations. wikipedia.org While this compound does not possess a center of symmetry, Raman spectroscopy can still provide complementary information, particularly for non-polar bonds and the carbon skeleton, which may show weak absorptions in the IR spectrum. researchgate.netwikipedia.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H) Stretching 3300 - 3500
Aromatic (C-H) Stretching 3000 - 3100
Methyl (C-H) Stretching 2850 - 3000
Carbonyl (C=O) Stretching 1630 - 1680
Aromatic (C=C) Stretching 1400 - 1600
Amide (C-N) Stretching 1200 - 1400

The combined application of these advanced analytical and spectroscopic methods provides a robust and comprehensive characterization of this compound, confirming its structure and purity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule. nih.govspectroscopyonline.com The method relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, a unique molecular fingerprint is obtained. biointerfaceresearch.com For this compound, FT-IR analysis is critical for confirming the presence of its key functional moieties, particularly the acetamido group and the carbon-fluorine bond.

The FT-IR spectrum provides direct evidence for the compound's structure through characteristic absorption bands. The N-H stretching vibration of the secondary amide typically appears as a distinct band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is one of the most intense peaks in the spectrum, generally found around 1680-1630 cm⁻¹. Other important vibrations include the C-N stretching of the amide linkage and the C-F stretching vibration, which confirms the presence of the fluorine substituent on the biphenyl system. Aromatic C-H stretching and C=C ring stretching vibrations further corroborate the biphenyl framework.

Table 1: Hypothetical FT-IR Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amide ~3270 Medium
C-H Stretch (Aromatic) Aryl ~3100-3000 Medium-Weak
C=O Stretch (Amide I) Amide ~1660 Strong
N-H Bend (Amide II) Amide ~1550 Medium
C=C Stretch Aromatic Ring ~1600, ~1480 Medium-Weak
C-N Stretch Amide ~1300 Medium

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful complement to FT-IR. horiba.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. horiba.com While FT-IR measures absorption, Raman measures scattering, providing information on molecular vibrations that may be weak or absent in an IR spectrum. For instance, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

In the analysis of this compound, Raman spectroscopy can offer more detailed information about the biphenyl backbone and the aromatic rings. The C-C stretching vibrations within the phenyl rings and the inter-ring C-C bond are typically well-defined in the Raman spectrum. The technique is also less susceptible to interference from aqueous media, which can be an advantage in certain sample preparations. horiba.com The combination of both FT-IR and Raman data provides a more complete picture of the compound's vibrational characteristics, aiding in a comprehensive structural confirmation. thermofisher.com

Table 2: Hypothetical Raman Spectroscopy Data for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch (Aromatic) Aryl ~3070 Strong
C=O Stretch Amide ~1655 Medium
Ring Breathing Mode Aromatic Ring ~1605, ~1000 Strong
C-C Inter-ring Stretch Biphenyl ~1290 Medium

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable tool for determining the solid-state structure of crystalline materials. icdd.com The technique is founded on the principle that a crystalline substance will diffract an incident X-ray beam into specific directions, creating a unique diffraction pattern. icdd.com This pattern of reflections provides information about the arrangement of atoms within the crystal lattice, including unit cell dimensions and crystal symmetry. researchgate.netnih.gov For a polycrystalline powder sample of this compound, powder XRD (PXRD) would yield a diffractogram characteristic of its specific crystalline form, or polymorph, which is useful for identification and quality control.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

For an unambiguous determination of a molecule's three-dimensional structure, Single Crystal X-ray Diffraction (SCXRD) is the definitive method. uhu-ciqso.es This technique requires a well-ordered single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically analyzed to build a detailed 3D model of the atomic arrangement. mdpi.com

The analysis of this compound by SCXRD would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.netnih.gov This information reveals the molecule's absolute conformation in the solid state, including the dihedral angle between the two phenyl rings, which is a critical conformational feature of biphenyl compounds. The data also elucidates intermolecular interactions, such as hydrogen bonding involving the amide group, which dictate how the molecules pack together in the crystal lattice. researchgate.net Such detailed structural insights are invaluable for understanding the compound's physical properties and its potential interactions in a biological context.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Description Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Unit cell dimension 8.5
b (Å) Unit cell dimension 12.1
c (Å) Unit cell dimension 10.4
β (°) Unit cell angle 98.5
Volume (ų) Unit cell volume 1058
Z Molecules per unit cell 4
C-F Bond Length (Å) 1.36
C=O Bond Length (Å) 1.24

Chromatographic Separation Methodologies Coupled with Spectroscopic Detection

Chromatographic techniques are essential for separating individual components from a mixture and for verifying the purity of a synthesized compound. etamu.edu When coupled with a spectroscopic detector like a mass spectrometer, these methods provide powerful analytical tools for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. mpi-bremen.dedrawellanalytical.com In this method, the sample is first injected into an HPLC system, where this compound is separated from impurities based on its differential partitioning between a stationary phase (the column) and a liquid mobile phase. mpi-bremen.de

After eluting from the column, the compound enters the mass spectrometer's ion source, where it is ionized. The mass analyzer then separates the resulting ions based on their mass-to-charge (m/z) ratio. This allows for the precise determination of the molecular weight of this compound, confirming its elemental composition. Furthermore, fragmentation of the parent ion can provide structural information that corroborates the identity of the compound. researchgate.netdrawellanalytical.com

Table 4: Hypothetical LC-MS Parameters for this compound Analysis

Parameter Description
LC System
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile (B52724) + 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
MS System
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ (m/z) 232.09

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for the analysis of volatile and semi-volatile compounds. brjac.com.br The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, narrow column. etamu.edu Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. etamu.edu

For a compound like this compound, its volatility would determine the feasibility of direct GC-MS analysis. If sufficiently volatile, it would elute from the column at a characteristic retention time before entering the mass spectrometer. The MS detector then generates a mass spectrum, which serves as a molecular fingerprint. brjac.com.br The fragmentation pattern observed in the mass spectrum is highly reproducible and can be compared against spectral libraries for identification. The related compound, 2-fluorobiphenyl, is commonly used as a surrogate or internal standard in GC-MS environmental analyses. sigmaaldrich.comepa.gov

Table 5: Hypothetical GC-MS Parameters for this compound Analysis

Parameter Description
GC System
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min hold), ramp to 300 °C at 15 °C/min
MS System
Ionization Mode Electron Ionization (EI), 70 eV
Expected Molecular Ion [M]⁺• (m/z) 231

Synthesis and Mechanistic Exploration of Derivatives and Analogues

Systematic Introduction of Substituents on the Biphenyl (B1667301) Moiety

The functionalization of the biphenyl core of 2-Acetamino-2'-fluorobiphenyl is primarily achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This strategy typically involves the reaction of a substituted arylboronic acid with an appropriately substituted aryl halide. For the synthesis of derivatives of this compound, the common approach is to couple a substituted phenylboronic acid with 2-bromo- or 2-iodoacetanilide precursors.

This method allows for the introduction of a wide array of substituents at various positions on either aromatic ring, enabling a systematic study of their electronic and steric effects on the molecule's properties and subsequent reactions. For instance, the synthesis of this compound itself can be accomplished in high yield by reacting 2-acetamidophenylboronic acid with 1-bromo-2-fluorobenzene. amazonaws.com Similarly, introducing substituents onto the second ring is readily achievable.

Research has demonstrated the successful synthesis of various derivatives, showcasing the versatility of this approach. The introduction of electron-donating groups, such as a methoxy (B1213986) group (CH₃O), and bulky, electron-donating alkyl groups, like a tert-butyl group, has been reported. amazonaws.com These syntheses proceed with high yields, indicating the robustness of the palladium-catalyzed coupling methodology for this class of compounds. amazonaws.com

Below is a table summarizing the synthesis of representative derivatives using the Suzuki coupling reaction.

Reactant AReactant BSubstituentProductYield (%)
2-Acetamidophenylboronic acid1-Bromo-2-fluorobenzene-FThis compound94% amazonaws.com
2-Acetamidophenylboronic acid1-Bromo-2-methoxybenzene-OCH₃2-Acetamino-2'-methoxybiphenyl99% amazonaws.com
2-Acetamidophenylboronic acid1-Bromo-4-tert-butylbenzene-C(CH₃)₃2-Acetamino-4'-tert-butylbiphenyl99% amazonaws.com

This table presents data on the synthesis of this compound and its analogues, demonstrating the use of Suzuki coupling to introduce different substituents onto the biphenyl core. Data sourced from supporting information for related chemical studies. amazonaws.com

Modification of the Acetamido Functional Group

The acetamido group (-NHCOCH₃) is a key functional handle in the this compound molecule. Its modification can lead to a diverse range of analogues with different chemical properties. The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-Amino-2'-fluorobiphenyl. This amine is a crucial intermediate for further synthetic transformations, including the formation of different heterocyclic systems or the introduction of alternative N-substituents.

Further modifications can involve reactions analogous to those performed on similar structures. For example, the core structure can be altered through reactions at the amide nitrogen after deprotonation or by converting the amide to other functional groups. While specific studies on this compound are limited, related research on other aromatic amides provides a basis for potential transformations:

N-Alkylation: Following deprotonation with a suitable base, the resulting amide anion can be alkylated to introduce substituents on the nitrogen atom.

Alternative N-Acylation: The primary amine obtained from hydrolysis can be reacted with various acylating agents (e.g., different acid chlorides or anhydrides) to replace the acetyl group with other acyl moieties, thereby modulating the electronic and steric properties of the substituent.

Conversion to Hydrazides: As demonstrated with related compounds like 2-(3-fluorobiphenyl-4-yl)propanoic acid, an ester derivative can be converted to a propanohydrazide, which then serves as a starting point for synthesizing hydrazones and various heterocyclic rings like 1,2,4-triazoles. ijpsr.com This suggests that the acetamido group could potentially be transformed into related functionalities to access a wider range of derivatives.

Fluorine Atom Position and Its Influence on Reactivity and Selectivity (Theoretical)

The position and presence of the fluorine atom on the biphenyl scaffold are critical determinants of the molecule's chemical behavior. Fluorine's high electronegativity and relatively small size induce significant electronic effects that can alter reactivity and guide reaction selectivity. nih.gov Theoretical studies, often employing Density Functional Theory (DFT) calculations, provide insight into these influences without the need for empirical synthesis of every possible isomer. frontiersin.orgnih.gov

The primary influences of the fluorine atom include:

Conformational Changes: The introduction of fluorine can lead to conformational changes in the molecule. For example, while a methoxy group often prefers a coplanar orientation with an aromatic ring to maximize conjugation, a trifluoromethyl group (a related fluorinated substituent) favors an orthogonal orientation. rsc.org These conformational preferences can impact how the molecule interacts with reagents or catalysts.

Modulation of Electrostatic Potential: Fluorine substitution significantly influences the molecular electrostatic potential. researchgate.net This can strengthen or weaken non-covalent interactions, such as π-stacking or hydrogen bonding, which are crucial in directing the assembly of molecules and in the transition states of chemical reactions. researchgate.net

Theoretical calculations on related fluorinated aromatic systems have shown that the charge carried by the fluorine atom is consistently negative due to its high electronegativity. frontiersin.org Substituting one fluorine atom with a nucleophile can, in turn, increase the negative charge on the remaining fluorine atoms, potentially deactivating them towards further substitution. frontiersin.org This predictive power is essential for designing selective synthetic routes.

Theoretical EffectDescriptionPotential Impact on this compound
Inductive Withdrawal (-I) Fluorine pulls electron density from the aromatic ring, making the attached carbon atom electron-deficient.May influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.
C-H Bond Acidity The electron-withdrawing nature of fluorine can increase the acidity of ortho C-H bonds.Could facilitate C-H activation or metallation at positions adjacent to the fluorine atom.
Molecular Conformation Steric and electronic effects of fluorine can alter the dihedral angle between the two phenyl rings.Affects the feasibility and energetics of intramolecular cyclization reactions, such as carbazole (B46965) formation.
Electrostatic Interactions The polarized C-F bond can engage in dipole-dipole or other electrostatic interactions with catalysts or reagents.Can influence the binding orientation in a catalyst's active site, thereby controlling selectivity. researchgate.net

This table summarizes the key theoretical influences of the fluorine atom on the chemical properties and reactivity of the biphenyl system, based on principles from studies of fluorinated organic molecules. frontiersin.orgresearchgate.net

Mechanistic Insights into the Formation of Complex Polycyclic Systems from this compound Precursors (e.g., Carbazole Formation)

One of the most significant applications of this compound and its analogues is their use as precursors for the synthesis of carbazoles. Carbazoles are an important class of nitrogen-containing heterocycles found in many natural products and pharmacologically active compounds. The formation of the carbazole skeleton from a 2-acetamidobiphenyl (B1664454) precursor involves an intramolecular cyclization reaction that creates a new carbon-nitrogen bond.

The most common method for this transformation is a palladium-catalyzed intramolecular C-H amination. The mechanism, while not fully elucidated for every substrate, is understood to proceed through a sequence of steps:

N-H Bond Activation: The reaction is often initiated by the deprotonation of the acetamido group, typically by a base present in the reaction mixture.

Oxidative Addition (for halo-precursors) or C-H Activation: In related syntheses starting from a halogenated biphenyl, the palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond. For precursors like this compound, the key step is the direct activation of a C-H bond on the fluorinated ring by a palladium(II) catalyst. The ortho-C-H bond (C-H at the 2' position relative to the other ring) is the target for this cyclization.

C-N Reductive Elimination: The resulting palladacycle intermediate then undergoes reductive elimination, forming the new C-N bond that closes the central five-membered ring of the carbazole system. This step regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle.

Alternative mechanisms have also been proposed, particularly for reductive cyclizations of related nitro-biphenyls, which may involve nitrene intermediates. wvu.edu However, for the cyclization of 2-amidobiaryls, the palladium-catalyzed C-H functionalization pathway is widely accepted. amazonaws.com The reaction conditions, including the choice of palladium catalyst, ligands, and base, are critical for achieving high yields and selectivity. These conditions must be optimized to favor the intramolecular C-H activation over competing intermolecular reactions or decomposition pathways. rsc.org The synthesis of N-acetylcarbazole from this compound represents a direct application of this intramolecular cyclization strategy. amazonaws.com

Applications of 2 Acetamino 2 Fluorobiphenyl in Chemical Research and Methodology Development

Role as a Synthetic Intermediate for Advanced Organic Scaffolds

2-Acetamino-2'-fluorobiphenyl serves as a key precursor for the construction of advanced, polycyclic organic frameworks, most notably phenanthridine (B189435) derivatives. Phenanthridines are an important class of nitrogen-containing heterocycles found in various biologically active compounds. The structure of this compound is well-suited for intramolecular cyclization reactions to form the phenanthridine core.

The synthesis of these complex scaffolds from biphenyl (B1667301) precursors can be achieved through several modern synthetic methods, including:

Radical-based routes : These methods often involve the generation of a radical species that initiates an intramolecular cyclization. For precursors similar to this compound, this can be achieved under mild conditions.

Transition metal-catalysis : Palladium-catalyzed reactions are commonly employed to facilitate the C-H activation and C-N or C-C bond formation necessary for ring closure.

Photocatalysis : Visible light-mediated energy transfer can be used to generate the reactive intermediates required for cyclization, offering a green and efficient synthetic pathway.

The presence of the acetamido group can be readily converted to other functionalities, such as an isonitrile, which is a common handle for radical cyclization reactions to form the phenanthridine skeleton.

Table 1: Potential Cyclization of this compound Derivative to Phenanthridine
Precursor TypeReaction ClassKey TransformationResulting Scaffold
2-Isocyanobiphenyl (derived from 2-aminobiphenyl)Radical CyclizationIntramolecular C-C bond formation via an imidoyl radicalPhenanthridine
2-Aminobiphenyl (B1664054)Palladium-Catalyzed AnnulationIntramolecular C-H aminationPhenanthridine

Utility in Ligand Design for Catalysis Research

The biaryl phosphine (B1218219) motif is a cornerstone of modern ligand design, particularly for transition-metal-catalyzed cross-coupling reactions. tcichemicals.com These ligands play a crucial role in stabilizing and activating the metal center, thereby controlling the reactivity and selectivity of the catalytic process. tcichemicals.com The 2-amino-2'-fluorobiphenyl core, obtainable from this compound by hydrolysis, represents a potential scaffold for creating novel P,N-heterocyclic phosphine ligands.

While specific examples detailing the use of this compound as a direct precursor for commercial or widely-used ligands are not extensively documented, the structural motif is highly relevant. The synthesis of phosphine ligands often involves the reaction of a metal phosphide (B1233454) with an organohalide or a metal-catalyzed phosphorylation. beilstein-journals.org The 2-amino-2'-fluorobiphenyl scaffold could be functionalized to incorporate a phosphine group, creating a bidentate P,N-ligand. The fluorine atom could sterically and electronically tune the properties of the resulting metal complex, potentially influencing the efficiency and selectivity of catalytic reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. sigmaaldrich.com

Contribution to the Development of Novel Synthetic Methodologies in Fluorine Chemistry

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. baranlab.org Compounds like this compound are valuable substrates for developing new synthetic methodologies focused on C-F bond functionalization. baranlab.org Research in this area explores the competition between the activation of C-F bonds and other bonds within the molecule, such as C-H or C-N bonds. core.ac.uk

The presence of both a C-F bond and multiple C-H bonds in this compound allows it to be used as a model system to study the selectivity of various catalytic systems. core.ac.uk For instance, developing catalysts that can selectively cleave the ortho C-F bond while leaving other positions untouched would provide a powerful tool for late-stage functionalization of complex molecules. researchgate.net Furthermore, the fluorine atom can act as a directing group or a site for unique reactivity, such as defluorinative coupling reactions where the C-F bond is strategically broken to form new C-C or C-N bonds under mild, transition-metal-free conditions. springernature.com

As a Model Compound for Understanding Stereoelectronic Effects in Biphenyl Systems

This compound is an excellent model compound for studying atropisomerism, a type of axial chirality that arises from hindered rotation around a single bond. wikipedia.org The presence of two substituents at the ortho,ortho' positions (the acetamido group and the fluorine atom) creates a significant energy barrier to rotation around the central C-C bond. wikipedia.orgic.ac.uk This barrier can be high enough to allow for the isolation of individual rotational isomers, or rotamers, at room temperature. ic.ac.uknih.gov

The stability and conformational preference of this molecule are governed by a delicate balance of stereoelectronic effects:

Steric Repulsion : The physical bulk of the acetamido group and the fluorine atom clash as the two phenyl rings rotate towards a planar conformation, significantly raising the energy of the transition state.

Electronic Effects : The highly electronegative fluorine atom influences the electronic properties of the biphenyl system. nih.govresearchgate.net Repulsion between the lone pairs of the fluorine atom and the electrons of the acetamido group can further destabilize certain conformations.

Dynamic nuclear magnetic resonance (NMR) spectroscopy and computational modeling are key techniques used to study these effects. wikipedia.org By analyzing molecules like this compound, chemists can gain fundamental insights into how substituent size and electronic properties dictate molecular shape and reactivity in biaryl systems, which are "privileged structures" in pharmaceutical research. researchgate.net

Table 2: Key Stereoelectronic Factors in this compound
FactorDescriptionConsequence
Steric HindranceRepulsive interaction between the ortho-acetamido and ortho-fluoro groups.Creates a high energy barrier to rotation, leading to atropisomerism. wikipedia.org
Electronic RepulsionRepulsion between the electron clouds of the fluorine and acetamido group substituents.Destabilizes planar conformations, favoring a twisted (non-planar) ground state. researchgate.net
Axial ChiralityNon-superimposable mirror-image conformations due to hindered rotation.The molecule can exist as a pair of enantiomers (atropoenantiomers). wikipedia.org

Future Research Directions and Unaddressed Challenges in the Study of 2 Acetamino 2 Fluorobiphenyl

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 2-Acetamino-2'-fluorobiphenyl is a paramount challenge. Current synthetic strategies for fluorinated biphenyls often rely on traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, which, while effective, can involve precious metal catalysts and stoichiometric amounts of waste. nih.govacs.org Future research should focus on developing novel and more sustainable alternatives.

Key Research Objectives:

Catalyst Development: Designing earth-abundant metal catalysts (e.g., iron, copper, nickel) for the cross-coupling of 2-fluoroaniline (B146934) and 2-bromoacetanilide derivatives. rsc.org

C-H Activation: Investigating direct C-H activation/functionalization strategies to avoid the pre-functionalization of starting materials, thereby improving atom economy.

Biocatalysis: Exploring enzymatic approaches for the synthesis of fluorinated compounds, which can offer high selectivity under mild reaction conditions. nih.gov

Green Solvents: Evaluating the use of greener and more sustainable solvent systems to replace traditional organic solvents.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Earth-Abundant Metal CatalysisLower cost, reduced environmental impactCatalyst stability and activity, reaction optimization
C-H Activation/FunctionalizationHigher atom economy, fewer synthetic stepsRegioselectivity, harsh reaction conditions
BiocatalysisHigh selectivity, mild conditions, biodegradableEnzyme stability, substrate scope, cost
Photoredox CatalysisMild reaction conditions, novel reactivityCatalyst cost, scalability

Uncharted Reaction Pathways and Transformations

The reactivity of this compound remains largely uncharted territory. The interplay between the acetamido and fluoro substituents is likely to give rise to unique chemical behavior that could be harnessed for the synthesis of novel derivatives.

Future investigations should aim to explore:

Directed Ortho-Metalation: Utilizing the acetamido group as a directing group to achieve selective functionalization of the biphenyl (B1667301) core.

Intramolecular Cyclization Reactions: Investigating the potential for intramolecular cyclization reactions to form novel heterocyclic compounds. For instance, under specific conditions, the acetamido and fluoro groups might participate in cyclization to afford fluorinated carbazole (B46965) or phenanthridine (B189435) derivatives.

Atroposelective Synthesis: Given the ortho-substitution pattern, exploring the potential for atropisomerism and developing stereoselective syntheses of the resulting atropisomers is a significant area for research. slideshare.net The rotational barrier of the C-C single bond between the two phenyl rings could be influenced by the nature of the ortho-substituents. nih.govresearchgate.netresearchgate.net

Advancements in Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. nih.govnih.govresearchgate.netresearchgate.net For this compound, computational modeling can provide valuable insights into several key areas.

Potential Computational Studies:

Conformational Analysis: Determining the preferred conformation and the rotational energy barrier around the biphenyl linkage. nih.govresearchgate.net This is crucial for understanding its potential for atropisomerism.

Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the mechanisms of novel transformations and to predict the feasibility of proposed synthetic routes.

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives. acs.org

QSBR (Quantitative Structure-Biodegradation Relationship) Modeling: Predicting the potential environmental fate and biodegradability of this compound and its derivatives. nih.gov

Integration with Emerging Technologies in Organic Synthesis

The integration of emerging technologies such as flow chemistry and automated synthesis can significantly accelerate the synthesis and optimization of reaction conditions for this compound. researchgate.netscispace.commdpi.comsci-hub.se

Opportunities for Technological Integration:

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch synthesis. mdpi.com The development of a continuous flow synthesis for this compound would be a significant advancement. researchgate.netscispace.comsci-hub.se

Automated Synthesis: Automated platforms can be employed for high-throughput screening of reaction conditions, enabling rapid optimization of synthetic protocols. nih.govmdpi.com This would be particularly valuable for exploring the uncharted reaction pathways of this compound.

In-line Analysis: The integration of in-line analytical techniques (e.g., NMR, IR) with flow reactors can provide real-time monitoring of reaction progress, facilitating faster optimization and control.

Exploration of Structure-Reactivity Relationships within Specific Chemical Environments

A deeper understanding of how the chemical environment influences the reactivity of this compound is crucial for its application. Research in this area should focus on systematically varying the reaction conditions and studying the resulting impact on reaction outcomes.

Key Areas for Investigation:

Solvent Effects: Investigating the influence of solvent polarity and hydrogen-bonding capabilities on reaction rates and selectivity.

Influence of Additives: Exploring how the addition of ligands, co-catalysts, or other additives can modulate the reactivity and selectivity of transformations involving this compound.

By systematically investigating these structure-reactivity relationships, a predictive framework can be developed to guide the rational design of synthetic routes and the development of new applications for this promising compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetamino-2'-fluorobiphenyl, and how can purity be ensured post-synthesis?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the fluorine and acetamino groups. For example, 18F-labeled biphenyl derivatives have been synthesized via palladium-mediated coupling of fluorinated aryl halides with boronic acid derivatives . Post-synthesis, purification is critical. Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Mass spectrometry (HRMS) should validate the molecular ion peak (e.g., m/z ≈ 244.09 for C15H13FO2 derivatives) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions. For fluorobiphenyl derivatives, ortho-fluorine substituents induce distinct splitting patterns in aromatic protons due to spin-spin coupling (e.g., ³JHF ~20 Hz) .
  • X-ray Crystallography : Resolve crystal structures to analyze steric effects of the fluorine and acetamino groups. Compare with control compounds (e.g., unfluorinated analogs) to isolate electronic vs. steric contributions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition thresholds .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation. Monitor stability via periodic HPLC analysis (e.g., every 3 months). If degradation is observed (>5% impurity), repurify using preparative TLC with dichloromethane/methanol (95:5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for fluorinated biphenyl derivatives?

  • Methodological Answer : Contradictions may arise from dynamic rotational isomerism. Conduct variable-temperature NMR (VT-NMR) experiments between –40°C and 80°C to observe coalescence of split signals. For example, restricted rotation in ortho-fluorobiphenyls can cause doubling of aromatic proton signals at low temperatures . Compare results with computational models (DFT calculations) to predict energy barriers for rotation .

Q. What strategies are effective for separating isomers (e.g., 2'-fluoro vs. 3'-fluoro) in biphenyl derivatives during synthesis?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), with hexane/isopropanol mobile phases. Alternatively, employ recrystallization in ethanol/water mixtures, leveraging differences in solubility between isomers. Confirm isomer identity via NOESY NMR to detect spatial proximity of substituents .

Q. How can computational modeling predict the electronic effects of fluorine substitution on biphenyl systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (e.g., λmax shifts in acetonitrile) to validate computational predictions. Fluorine’s electron-withdrawing effect typically reduces HOMO energy by ~0.5 eV in ortho-substituted biphenyls .

Q. What experimental designs are suitable for studying intermolecular interactions (e.g., fluorine-hydrogen bonding) in fluorobiphenyl derivatives?

  • Methodological Answer : Use X-ray crystallography to identify short F···H contacts (<2.5 Å) indicative of hydrogen bonding. Pair with solution-phase studies (e.g., titration experiments monitored by ¹⁹F NMR) to quantify association constants. For example, monitor chemical shift changes of the fluorine signal upon addition of hydrogen bond donors (e.g., phenol) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Melting Point : Compare DSC (differential scanning calorimetry) data with literature values (±3°C tolerance).
  • Spectral Data : Reference NIST Chemistry WebBook entries for fluorobiphenyl analogs (e.g., CAS 321-60-8) to verify NMR/IR peaks .
  • Collaborative Testing : Share samples with independent labs for parallel analysis, ensuring standardized protocols (e.g., solvent purity, NMR referencing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.